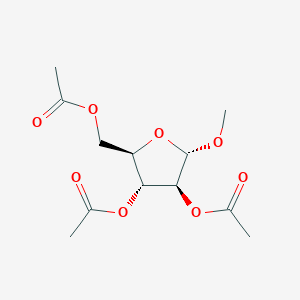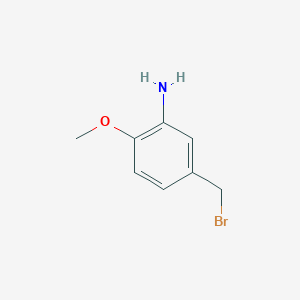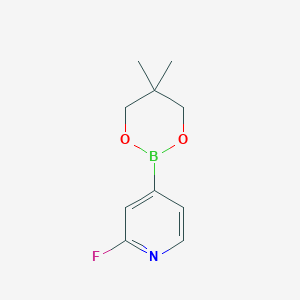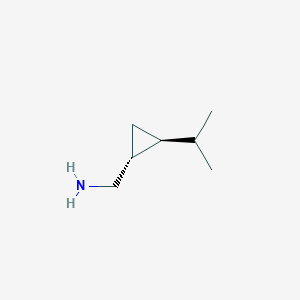
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate is a complex organic compound with a tetrahydrofuran ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of Acetoxy Groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine are commonly employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to break down the tetrahydrofuran ring.
Reduction: Reduction reactions can be used to modify the acetoxy groups or to reduce any double bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The tetrahydrofuran ring structure may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(2R,3R,4S,5S)-2-(Acetoxymethyl)-5-hydroxytetrahydrofuran-3,4-diyl diacetate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The unique combination of acetoxy and methoxy groups in (2R,3R,4S,5S)-2-(Acetoxymethyl)-5-methoxytetrahydrofuran-3,4-diyl diacetate contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
InChIキー |
RUSRQHXGPHZZNI-WYUUTHIRSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)






![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)

![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)
